molecular formula C3HBrN2O2S B11723700 5-Bromo-3-nitroisothiazole

5-Bromo-3-nitroisothiazole

Cat. No.: B11723700
M. Wt: 209.02 g/mol
InChI Key: VUFCACSQCYYJHP-UHFFFAOYSA-N
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Description

5-Bromo-3-nitroisothiazole is a heterocyclic compound containing bromine, nitrogen, and sulfur atoms. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-nitroisothiazole typically involves the nitration of 5-bromo-3-methylisothiazole. This process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the isothiazole ring . The reaction conditions often require careful control of temperature and acidity to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-nitroisothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed for oxidation reactions.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: The major product is 5-bromo-3-aminoisothiazole.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

5-Bromo-3-nitroisothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitroisothiazole involves the interaction with biological molecules, leading to the inhibition of essential enzymes and disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with thiol groups in proteins, leading to the inhibition of enzyme activity and subsequent antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methylisothiazole: Similar in structure but lacks the nitro group.

    5-Bromo-3-aminoisothiazole: A reduction product of 5-Bromo-3-nitroisothiazole.

    3,5-Dibromo-4-nitroisothiazole: Contains an additional bromine atom.

Uniqueness

This compound is unique due to its combination of bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C3HBrN2O2S

Molecular Weight

209.02 g/mol

IUPAC Name

5-bromo-3-nitro-1,2-thiazole

InChI

InChI=1S/C3HBrN2O2S/c4-2-1-3(5-9-2)6(7)8/h1H

InChI Key

VUFCACSQCYYJHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1[N+](=O)[O-])Br

Origin of Product

United States

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